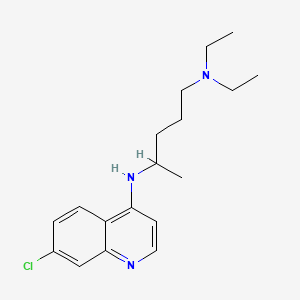

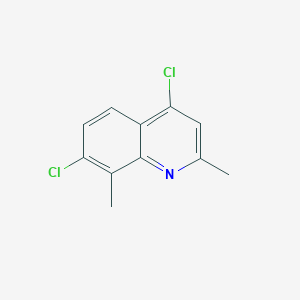

4,7-Dichloro-2,8-dimethylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19460. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,7-dichloro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFQQASKLBXKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280967 | |

| Record name | 4,7-Dichloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21728-15-4 | |

| Record name | 21728-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dichloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21728-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,7-Dichloro-2,8-dimethylquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4,7-dichloro-2,8-dimethylquinoline, a substituted quinoline of interest for various research and development applications. The synthesis is based on established chemical transformations, primarily the Combes quinoline synthesis followed by a chlorination step. This document details the proposed experimental protocols, presents relevant data from analogous reactions, and visualizes the synthetic pathway and workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The initial step involves the construction of the quinoline core via the Combes synthesis, which is an acid-catalyzed reaction between an aniline and a β-diketone.[1][2] In this proposed synthesis, 3-chloro-2,6-dimethylaniline serves as the aniline component and acetylacetone is the β-diketone. This reaction is expected to yield 7-chloro-4-hydroxy-2,8-dimethylquinoline.

The subsequent step involves the conversion of the 4-hydroxy group to a chloro group. This transformation is a common procedure in quinoline chemistry and is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4]

Experimental Protocols

The following protocols are adapted from established procedures for analogous reactions and represent a viable pathway for the synthesis of this compound.

Step 1: Synthesis of 7-Chloro-4-hydroxy-2,8-dimethylquinoline (Combes Synthesis)

This procedure is adapted from the Combes synthesis of substituted quinolines.[1][5]

Materials:

-

3-Chloro-2,6-dimethylaniline

-

Acetylacetone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (10%)

-

Hydrochloric Acid (HCl) solution (10%)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-2,6-dimethylaniline (1 equivalent) and acetylacetone (1.1 equivalents).

-

Slowly and with caution, add concentrated sulfuric acid (2-3 equivalents) to the mixture while stirring. The addition is exothermic and should be done in an ice bath to control the temperature.

-

After the addition of the acid, heat the reaction mixture to 100-120°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a 10% aqueous solution of sodium hydroxide until a precipitate forms.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 7-chloro-4-hydroxy-2,8-dimethylquinoline.

Step 2: Synthesis of this compound (Chlorination)

This protocol is based on the chlorination of 4-hydroxyquinolines using phosphorus oxychloride.[3]

Materials:

-

7-Chloro-4-hydroxy-2,8-dimethylquinoline

-

Phosphorus Oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, suspend 7-chloro-4-hydroxy-2,8-dimethylquinoline (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

-

Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to ice-cold water with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize quantitative data from analogous reactions found in the literature, which can serve as a reference for the expected outcomes of the proposed synthesis.

Table 1: Reported Yields for Combes Synthesis of Chloro-substituted Quinolines

| Starting Aniline | β-Diketone | Product | Yield (%) | Reference |

| m-Chloroaniline | Acetylacetone | 2,4-Dimethyl-7-chloroquinoline | Not specified | [5] |

Table 2: Reported Yields for Chlorination of 4-Hydroxyquinolines

| Starting Material | Chlorinating Agent | Product | Yield (%) | Reference |

| 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃ | 4-Chloro-6,7-dimethoxyquinoline | 79.2 | [3] |

| 7-Chloro-4-hydroxyquinoline | POCl₃ | 4,7-Dichloroquinoline | 66-73 | [6] |

Mandatory Visualizations

References

- 1. iipseries.org [iipseries.org]

- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide to the Chemical Properties of 4,7-Dichloro-2,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dichloro-2,8-dimethylquinoline, a halogenated quinoline derivative, is a compound of interest in chemical and pharmaceutical research. Its structural similarity to 4,7-dichloroquinoline, a well-known precursor to antimalarial drugs like chloroquine and hydroxychloroquine, suggests its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structure, physicochemical properties, and predicted spectral data. Due to the limited availability of experimental data for this specific compound, information on the closely related and extensively studied 4,7-dichloroquinoline is also included for comparative purposes.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized below. It is important to note that while some data is available for the target compound, many physical properties have not been experimentally determined and are therefore not included.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21728-15-4 | [1][2][3] |

| Molecular Formula | C₁₁H₉Cl₂N | [1] |

| Molecular Weight | 226.1 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Table 2: Physicochemical Properties of 4,7-Dichloroquinoline (for comparison)

| Property | Value | Source |

| CAS Number | 86-98-6 | [4][5] |

| Molecular Formula | C₉H₅Cl₂N | [5] |

| Molecular Weight | 198.05 g/mol | [5] |

| Melting Point | 81-83 °C | [6] |

| Boiling Point | 317 °C | [5] |

| Solubility | Soluble in chloroform (50 mg/mL) | [6] |

Spectral Data

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 226.0185 |

| [M+Na]⁺ | 248.0004 |

| [M-H]⁻ | 224.0039 |

For comparison, experimental mass spectral data for 4,7-dichloroquinoline is available through the NIST WebBook[7].

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general approach can be inferred from the synthesis of related quinoline derivatives. The synthesis of the unmethylated analog, 4,7-dichloroquinoline, is well-documented and typically involves the cyclization of a substituted aniline followed by chlorination.

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline (A Representative Method)

This protocol is for the synthesis of the related compound 4,7-dichloroquinoline and is provided as a reference.

Materials:

-

3-Chloroaniline

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A (or diphenyl ether)

-

Phosphorus oxychloride

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Skellysolve B (or similar petroleum ether)

Procedure:

-

Condensation: A mixture of 3-chloroaniline and diethyl ethoxymethylenemalonate is heated to form the corresponding anilinoacrylate.

-

Cyclization: The resulting anilinoacrylate is added to a high-boiling solvent like Dowtherm A at its boiling point (approximately 250 °C) to induce cyclization, yielding 7-chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester.

-

Hydrolysis and Decarboxylation: The ester is then saponified with sodium hydroxide, followed by acidification to yield 7-chloro-4-hydroxyquinoline.

-

Chlorination: The 7-chloro-4-hydroxyquinoline is treated with phosphorus oxychloride to convert the hydroxyl group at the 4-position to a chloro group, yielding 4,7-dichloroquinoline[8].

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as Skellysolve B or ethanol[8][9].

Logical Workflow for Quinoline Synthesis

Caption: A generalized workflow for the synthesis of dichloroquinoline derivatives.

Biological Activity

There is currently a lack of specific data on the biological activity of this compound. However, the structurally similar 4,7-dichloroquinoline is a crucial intermediate in the synthesis of several antimalarial drugs[5]. Research on 4,7-dichloroquinoline and its derivatives has also explored their potential as anticancer and antimicrobial agents. Given these activities in the parent compound, it is plausible that this compound could exhibit interesting biological properties, warranting further investigation.

Structural Information

No experimental crystal structure data for this compound was found in the reviewed literature. However, the crystal structure of an isomer, 2,4-dichloro-7,8-dimethylquinoline, has been reported[10]. This data can provide insights into the potential molecular geometry and packing of the target compound.

Table 4: Crystal Structure Data for 2,4-Dichloro-7,8-dimethylquinoline (Isomer)

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [10] |

| Space Group | P2₁2₁2₁ | [10] |

| Unit Cell Dimensions | a = 20.3054(9) Å, b = 3.9992(2) Å, c = 25.5743(11) Å | [10] |

Conclusion

This compound is a chemical compound with potential for further research, particularly in the field of medicinal chemistry. While basic chemical identifiers are known, there is a significant gap in the experimental data regarding its physical properties, detailed synthetic protocols, and biological activity. The information available for the closely related 4,7-dichloroquinoline provides a valuable starting point for predicting the characteristics and potential applications of its dimethylated analog. Further experimental investigation is necessary to fully elucidate the chemical and biological profile of this compound.

Experimental Workflow for Compound Characterization

Caption: A typical experimental workflow for the synthesis and characterization of a novel chemical compound.

References

- 1. scbt.com [scbt.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 6. 4,7-Dichloroquinoline = 99 86-98-6 [sigmaaldrich.com]

- 7. Quinoline, 4,7-dichloro- [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4,7-Dichloro-2,8-dimethylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, a plausible synthetic route, and relevant biological context for the compound 4,7-Dichloro-2,8-dimethylquinoline. Due to the limited availability of direct experimental spectroscopic data in public-access databases, this guide combines predicted data, analysis of structurally similar compounds, and established synthetic methodologies to serve as a valuable resource for researchers.

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data for various adducts of this compound (C₁₁H₉Cl₂N) are provided below. This data is valuable for the identification and confirmation of the compound in mass spectrometric analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 226.01848 |

| [M+Na]⁺ | 248.00042 |

| [M-H]⁻ | 224.00392 |

| [M+NH₄]⁺ | 243.04502 |

| [M+K]⁺ | 263.97436 |

| [M]⁺ | 225.01065 |

| [M]⁻ | 225.01175 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Explicit experimental NMR data for this compound is not currently published. However, expected chemical shifts for ¹H and ¹³C NMR can be estimated based on the substituent effects of the chloro and methyl groups on the quinoline core.

¹H NMR Spectroscopy (Expected Chemical Shifts)

The proton chemical shifts will be influenced by the electron-withdrawing chloro groups and electron-donating methyl groups.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.2-7.4 | s |

| H-5 | ~7.8-8.0 | d |

| H-6 | ~7.4-7.6 | d |

| CH₃ (at C-2) | ~2.5-2.7 | s |

| CH₃ (at C-8) | ~2.6-2.8 | s |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

The carbon chemical shifts will show characteristic downfield shifts for carbons attached to chlorine and the nitrogen atom.

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~158-162 |

| C-3 | ~120-124 |

| C-4 | ~147-151 |

| C-4a | ~148-152 |

| C-5 | ~125-129 |

| C-6 | ~126-130 |

| C-7 | ~135-139 |

| C-8 | ~130-134 |

| C-8a | ~145-149 |

| CH₃ (at C-2) | ~23-26 |

| CH₃ (at C-8) | ~17-20 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the quinoline ring system and its substituents.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (methyl) | 2850-3000 |

| C=N stretching | 1600-1620 |

| C=C stretching (aromatic) | 1450-1600 |

| C-Cl stretching | 700-850 |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is the Combes quinoline synthesis, followed by chlorination. A similar methodology has been successfully employed for the synthesis of 2,4-dichloro-7,8-dimethylquinoline.[1]

Step 1: Synthesis of 2,8-Dimethyl-4-hydroxy-7-chloroquinoline

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-2-methylaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling, pour the reaction mixture into a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to approximately 250°C for 1 hour to facilitate cyclization.

-

Cool the mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the diphenyl ether.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Chlorination to this compound

-

Suspend the 2,8-Dimethyl-4-hydroxy-7-chloroquinoline (1 equivalent) in phosphorus oxychloride (POCl₃) (3-5 equivalents).

-

Heat the mixture to reflux (approximately 105°C) and maintain for 2-3 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The final product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization Protocol

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts (referenced to the solvent peak) and coupling constants.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to confirm the molecular weight and fragmentation pattern.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Representative Signaling Pathway for Quinoline Derivatives

Quinoline derivatives have been investigated for their potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][3][4][5]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

References

- 1. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4,7-Dichloro-2,8-dimethylquinoline

CAS Number: 21728-15-4

This technical guide provides a comprehensive overview of 4,7-Dichloro-2,8-dimethylquinoline, a substituted quinoline of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, potential synthetic pathways with experimental protocols, and an exploration of its anticipated biological significance based on related structures.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21728-15-4 | [1][2] |

| Molecular Formula | C₁₁H₉Cl₂N | [1][2] |

| Molecular Weight | 226.1 g/mol | [1][2] |

| Purity | ≥98% (typical) | [1] |

| Monoisotopic Mass | 225.0112 Da | [3] |

| Predicted XlogP | 4.2 | [3] |

| Storage | Room temperature | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through established methods for quinoline ring formation, such as the Combes synthesis or the Doebner-von Miller reaction.[4][5][6] These methods involve the acid-catalyzed condensation of an appropriately substituted aniline with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound, respectively.

Proposed Synthetic Pathway: Combes Synthesis

A plausible and efficient route for the synthesis of this compound is the Combes synthesis.[5][7] This method involves the acid-catalyzed reaction of 3-chloro-2-methylaniline with acetylacetone (a 1,3-diketone) to form the corresponding 2,4-dimethyl-7-chloroquinoline derivative. Subsequent chlorination at the 4-position would yield the target compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C11H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. synarchive.com [synarchive.com]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

Unveiling the Structural Architecture of Dichloro-dimethylquinolines: A Technical Guide for Researchers

An In-depth Exploration of the Crystallography and Potential Biological Significance of Chloro-substituted Dimethylquinolines, with a Focus on the Elusive 4,7-dichloro-2,8-dimethylquinoline

For Immediate Release

Shanghai, China – December 30, 2025 – In the intricate world of drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This technical guide delves into the crystallographic characteristics of dichloro-dimethylquinolines, a class of heterocyclic compounds with significant potential in medicinal chemistry. While the specific crystal structure of this compound remains to be publicly elucidated, this paper provides a comprehensive overview of the methodologies for its determination and presents a comparative analysis of closely related structures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of quinoline derivatives.

Introduction

Quinolines and their derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The substitution of the quinoline core with halogen atoms and alkyl groups can significantly modulate its physicochemical properties and biological efficacy. The compound this compound (CAS 21728-15-4; Molecular Formula: C₁₁H₉Cl₂N; Molecular Weight: 226.11 g/mol ) is a member of this promising class of molecules.[1][2] A thorough understanding of its crystal structure is a critical step in rational drug design, enabling the prediction of its interactions with biological targets.

While a definitive crystal structure for this compound is not currently available in the public domain, this guide will provide a robust framework for its potential determination and analysis. By examining the crystallographic data of analogous compounds, we can infer key structural features and provide a basis for future research.

Comparative Crystallographic Data of Related Dichloro-dimethylquinolines

To provide a contextual understanding, the following table summarizes the crystallographic data for structurally similar quinoline derivatives. This comparative data offers insights into the expected crystal system, unit cell dimensions, and packing arrangements for this compound.

| Compound Name | 2,4-dichloro-7,8-dimethylquinoline[3] | 4,7-dichloroquinoline[4] | 4-chloro-2,5-dimethylquinoline[5] |

| Molecular Formula | C₁₁H₉Cl₂N | C₉H₅Cl₂N | C₁₁H₁₀ClN |

| Molecular Weight | 226.09 | 198.04 | 190.66 |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/n | P2₁/c |

| a (Å) | 20.3054 (9) | 18.2243 (17) | 6.9534 (9) |

| b (Å) | 3.9992 (2) | 3.8253 (5) | 13.0762 (14) |

| c (Å) | 25.5743 (11) | 23.622 (3) | 10.4306 (11) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 96.61 (1) | 99.239 (8) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 2076.77 (17) | 1635.8 (4) | 936.09 (19) |

| Z | 8 | 8 | 4 |

| Temperature (K) | 295 | 123 | 293 |

| Radiation | Mo Kα | Cu Kα | Mo Kα |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a small organic molecule like this compound typically involves single-crystal X-ray diffraction. The following outlines the key experimental steps.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals.[6] Several methods can be employed for the crystallization of small organic molecules:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly.[7] The choice of solvent is critical and can influence crystal growth.[8]

-

Solvent Diffusion: The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to crystallization at the interface.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, promoting crystal growth.[9]

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam.[6] The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. This leads to an initial electron density map from which the positions of the atoms in the crystal structure can be determined.[3]

The atomic positions and other parameters (such as thermal displacement parameters) are then refined using a least-squares method to improve the agreement between the observed and calculated structure factors.[3]

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively associated with this compound, research on related quinoline derivatives provides valuable insights into their potential mechanisms of action. For instance, certain 4,7-disubstituted quinazoline derivatives have been investigated as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

The Wnt/β-catenin pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. In the "off" state, β-catenin is targeted for degradation. Upon activation by Wnt ligands, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator, leading to the expression of target genes involved in cell growth and proliferation. Inhibition of this pathway is a key strategy in cancer therapy.

Conclusion

The precise determination of the crystal structure of this compound is a crucial next step in unlocking its full potential as a lead compound in drug discovery. This technical guide has provided a comprehensive overview of the necessary experimental protocols and a comparative analysis of related structures to aid researchers in this endeavor. Furthermore, the exploration of potential signaling pathway interactions, based on the activity of analogous compounds, offers a starting point for investigating its biological mechanism of action. Future studies focused on the successful crystallization and structural elucidation of this compound will undoubtedly accelerate its development and application in medicinal chemistry and materials science.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Search - Access Structures [ccdc.cam.ac.uk]

- 3. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C11H9Cl2N) [pubchemlite.lcsb.uni.lu]

Navigating the Uncharted Waters of Solubility: A Technical Guide to 4,7-Dichloro-2,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The solubility of any new quinoline derivative, such as 4,7-dichloro-2,8-dimethylquinoline, is a fundamental physicochemical property that dictates its behavior in both in vitro and in vivo systems. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, ultimately hindering its therapeutic potential. This guide serves as a resource for researchers to understand the expected solubility behavior of this compound and provides a practical framework for its experimental determination.

Solubility of Structurally Related Compounds

To provide an informed perspective on the potential solubility of this compound, this section summarizes the available quantitative data for structurally similar compounds. The presence of two chlorine atoms and two methyl groups on the quinoline core of the target compound suggests it is likely a poorly soluble organic molecule.[1] The data presented in Table 1 for 4,7-dichloroquinoline and 4-chloro-7-(trifluoromethyl)quinoline can serve as a useful, albeit approximate, guide.

Table 1: Solubility of Structurally Similar Quinoline Derivatives

| Compound | Solvent | Solubility | Temperature (°C) | Source |

| 4,7-Dichloroquinoline | Chloroform | 50 mg/mL | Not Specified | |

| 4,7-Dichloroquinoline | Water | Very Low | Not Specified | [2] |

| 4,7-Dichloroquinoline | Tetrahydrofuran | Highest among tested organic solvents* | 25 - 60 | [2][3] |

| 4,7-Dichloroquinoline | Ethanol | Moderate | 25 - 60 | [2][3] |

| 4,7-Dichloroquinoline | Acetonitrile | Low | 25 - 60 | [2][3] |

| 4,7-Dichloroquinoline | Acetone | Moderate | 25 - 60 | [2][3] |

| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | 25 mg/mL | Not Specified | [4] |

*Solvents tested were water, ethanol, tetrahydrofuran, acetone, and acetonitrile.[2][3]

Generally, substituted quinolines exhibit good solubility in many common organic solvents.[5] The solubility of such compounds is highly dependent on the nature of the solvent, with polar solvents often enhancing solubility.[1] Temperature also plays a crucial role, with increased temperatures typically improving solubility.[1] For ionizable compounds like quinolines, pH can significantly influence aqueous solubility.[1]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a solid compound is the shake-flask method.[6][7] This method involves creating a saturated solution by agitating an excess of the solid compound in a solvent for a prolonged period to ensure equilibrium is reached.[7][8] The subsequent quantification of the dissolved compound provides the solubility value.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

Procedure

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution with the mobile phase to be used in the HPLC analysis to create a series of calibration standards of known concentrations.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 1-2 mL). The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.[6]

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).[7]

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This is typically 24 to 48 hours.[7][8] A preliminary experiment can be conducted to determine the time to reach equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours).[8]

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette. It is crucial not to disturb the solid pellet.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Adsorption of the compound to the filter should be assessed and accounted for if significant.[6]

-

-

Quantification by HPLC:

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples and the calibration standards onto the HPLC system.

-

Analyze the samples using a validated HPLC method with UV detection at a wavelength where the compound has maximum absorbance.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

-

Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

-

Visualized Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of compound solubility.

Conclusion

While direct solubility data for this compound remains elusive, this guide provides a robust framework for researchers to approach this critical parameter. By leveraging data from analogous structures and implementing the detailed experimental protocol provided, scientists can confidently and accurately determine the solubility of this compound. This information is indispensable for making informed decisions in the drug discovery and development process, ultimately paving the way for the successful advancement of new therapeutic agents.

References

Navigating the Therapeutic Potential of the 4,7-Dichloroquinoline Scaffold: A Technical Guide

Disclaimer: This technical guide explores the biological activities of derivatives of the 4,7-dichloroquinoline scaffold. It is important to note that a comprehensive literature search yielded no specific biological activity data for 4,7-dichloro-2,8-dimethylquinoline (CAS 21728-15-4). Therefore, the information presented herein pertains to structurally related 4,7-dichloroquinoline analogs and is intended to provide insights into the potential activities of this class of compounds for researchers, scientists, and drug development professionals.

Introduction: The Versatile 4,7-Dichloroquinoline Core

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of pharmacological properties. Among these, the 4,7-dichloroquinoline core has emerged as a particularly privileged structure, serving as a crucial intermediate in the synthesis of various therapeutic agents. Its most notable application is as a precursor to well-known antimalarial drugs like chloroquine and hydroxychloroquine.[1] Beyond its established role in combating malaria, derivatives of 4,7-dichloroquinoline have demonstrated significant potential in other therapeutic areas, including oncology and microbiology.

This guide provides a comprehensive overview of the documented biological activities of 4,7-dichloroquinoline derivatives, presenting key quantitative data, detailing relevant experimental protocols, and visualizing a general workflow for the assessment of their biological effects.

Quantitative Analysis of Biological Activities

The biological potency of 4,7-dichloroquinoline derivatives has been quantified across various studies. The following tables summarize the reported in vitro activities, primarily focusing on anticancer, antimicrobial, and antimalarial efficacy.

Anticancer Activity

Derivatives of 4,7-dichloroquinoline have exhibited notable cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics for quantifying this activity, with lower values indicating greater potency.[2]

| Derivative Class | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference(s) |

| 7-Chloro-(4-thioalkylquinoline) derivatives | HCT116 | Colorectal Cancer | Varies | [3] |

| CCRF-CEM | Leukemia | Varies | [3] | |

| Quinoline-based dihydrazone derivatives | MCF-7 | Breast Cancer | 7.016 - 7.05 | [4] |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 | CNS Cancer | 0.314 - 4.65 (µg/cm³) | [5] |

| HCT-8 | Colon Cancer | 0.314 - 4.65 (µg/cm³) | [5] | |

| HL-60 | Leukemia | 0.314 - 4.65 (µg/cm³) | [5] |

Antimicrobial Activity

The antimicrobial potential of 4,7-dichloroquinoline derivatives has been evaluated against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the standard measure of efficacy, representing the lowest concentration of a compound that inhibits visible microbial growth.[6]

| Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |

| Quinoline-sulfonamide hybrids | E. coli | 128 | [6] |

| E. faecalis | 128 | [6] | |

| P. aeruginosa | 64 | [6] | |

| S. typhi | 512 | [6] | |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus | 3.12 - 50 | [7][8] |

| Staphylococcus aureus | 3.12 - 50 | [7][8] | |

| Pseudomonas aeruginosa | 3.12 - 50 | [7][8] | |

| Escherichia coli | 3.12 - 50 | [7][8] | |

| Aspergillus flavus | Active | [7][8] | |

| Aspergillus niger | Active | [7][8] | |

| Fusarium oxysporum | Active | [7][8] | |

| Candida albicans | Active | [7][8] |

Antimalarial Activity

The foundational application of the 4,7-dichloroquinoline scaffold is in antimalarial agents. Derivatives continue to be explored for their activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[9]

| Derivative Class | P. falciparum Strain | IC50 (nM) | Reference(s) |

| 4-aminoquinoline derivatives | 3D7 (sensitive) | Varies | [9] |

| K1 (resistant) | Varies | [9] | |

| W2 (resistant) | Varies | [9] | |

| 4-Methylaminoquinoline compounds | 3D7 (sensitive) | 40 - 230 | [10] |

| K1 (resistant) | 60 - 540 | [10] | |

| Nopol-based quinoline derivatives | 3D7 (sensitive) | Low micromolar | [11] |

Experimental Protocols

The evaluation of the biological activities of 4,7-dichloroquinoline derivatives involves a range of standardized in vitro assays. Detailed below are common protocols for assessing anticancer, antimicrobial, and antimalarial activity.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[14]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[15]

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Incubate for a further 24-72 hours.[13][15]

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[15]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.[6]

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[16][17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[6]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).[6]

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]

In Vitro Antiplasmodial Assay

This assay measures the ability of a compound to inhibit the growth of the malaria parasite, Plasmodium falciparum, within human red blood cells.[18]

Principle: Parasitized red blood cells are cultured in the presence of various concentrations of the test compound. Parasite growth is assessed after a defined incubation period, often by measuring the activity of a parasite-specific enzyme like lactate dehydrogenase (pLDH) or by microscopic counting.[19]

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compound in a 96-well plate.

-

Parasite Culture: Add a culture of synchronized, parasitized red blood cells to each well.

-

Incubation: Incubate the plates for 48-72 hours under specific gas conditions (low oxygen, high carbon dioxide).

-

Growth Assessment:

-

pLDH Assay: Lyse the cells and add a substrate for pLDH. Measure the colorimetric change, which is proportional to parasite viability.

-

Microscopy: Prepare blood smears from each well, stain with Giemsa, and microscopically count the number of parasitized cells.

-

-

Data Analysis: Calculate the percentage of parasite growth inhibition compared to an untreated control and determine the IC50 value.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the processes involved in evaluating the biological activity of novel compounds, the following diagrams illustrate a generalized experimental workflow and a key cellular pathway often implicated in the anticancer activity of quinoline derivatives.

Figure 1. A generalized workflow for the discovery and preclinical evaluation of novel 4,7-dichloroquinoline derivatives.

References

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nopol-Based Quinoline Derivatives as Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. bds.berkeley.edu [bds.berkeley.edu]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. mdpi.com [mdpi.com]

- 18. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajol.info [ajol.info]

An In-depth Technical Guide to 4,7-Dichloro-2,8-dimethylquinoline Derivatives: Synthesis, Potential Applications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its halogenated derivatives, the 4,7-dichloroquinoline framework is particularly noteworthy, serving as a crucial intermediate for renowned antimalarial drugs like chloroquine and hydroxychloroquine.[1] This technical guide focuses on a specific, less-explored analogue: 4,7-dichloro-2,8-dimethylquinoline . While extensive research on this particular core is limited, this document extrapolates from the rich chemistry of related quinolines to provide a comprehensive overview of its synthetic pathways, potential for derivatization, and prospective biological activities. This guide serves as a foundational resource to stimulate further investigation into this promising class of compounds.

Introduction to the Quinoline Core

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4] The substitution pattern on the quinoline ring system dictates the molecule's pharmacological profile.

The 4,7-dichloroquinoline core, in particular, is a vital pharmacophore. The chlorine atom at the 7-position is a common feature in many antimalarial quinolines, while the chlorine at the 4-position serves as an excellent leaving group, enabling nucleophilic substitution to introduce various side chains. This synthetic versatility allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.[1] The addition of methyl groups at the 2- and 8-positions, as in the this compound core, is anticipated to modulate the compound's lipophilicity, steric profile, and metabolic stability, potentially leading to novel therapeutic properties.

Synthesis and Derivatization

While specific literature on the synthesis of this compound is sparse, its preparation can be logically inferred from established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[1] The logical starting material would be 3-chloro-2,6-dimethylaniline.

Proposed Synthesis of the Core Structure

The multi-step synthesis would likely proceed as follows:

-

Condensation: Reaction of 3-chloro-2,6-dimethylaniline with diethyl ethoxymethylenemalonate (EMME) to form an anilinoacrylate intermediate.

-

Thermal Cyclization: High-temperature intramolecular cyclization of the anilinoacrylate, typically in a high-boiling solvent like diphenyl ether, to yield the 4-hydroxy-7-chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester.

-

Saponification and Decarboxylation: Hydrolysis of the ester to a carboxylic acid, followed by decarboxylation upon heating to yield 7-chloro-4-hydroxy-2,8-dimethylquinoline.

-

Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to afford the final this compound core.[5][6]

Caption: Proposed Gould-Jacobs reaction pathway for synthesizing the core.

Derivatization Potential

The primary site for derivatization is the C4-position, where the chlorine atom can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse side chains, which is a key strategy in tuning the biological activity of quinoline compounds.

Caption: Primary reaction sites for creating novel derivatives.

Physicochemical and Spectroscopic Data

Detailed experimental data for the title compound is not widely published. However, basic physicochemical properties can be found from chemical supplier databases. Spectroscopic data for the closely related 4,7-dichloroquinoline is provided for comparative purposes.

Table 1: Physicochemical and Spectroscopic Data

| Property | This compound | 4,7-Dichloroquinoline (for comparison) |

| CAS Number | 21728-15-4[7] | 86-98-6[1] |

| Molecular Formula | C₁₁H₉Cl₂N[7] | C₉H₅Cl₂N[1] |

| Molecular Weight | 226.1 g/mol [7] | 198.05 g/mol [1] |

| Appearance | - (Likely a solid) | White powder[1] |

| Melting Point | - | 87 °C[1] |

| ¹H NMR (CDCl₃, δ) | - | 8.78 (d, 1H), 8.15 (d, 1H), 8.11 (d, 1H), 7.59 (dd, 1H), 7.48 (d, 1H)[8] |

| ¹³C NMR | - | Data not readily available in cited sources. |

| InChI Key | - | HXEWMTXDBOQQKO-UHFFFAOYSA-N[8] |

Note: '-' indicates data not found in the reviewed sources.

Potential Biological Activities

While no specific biological activity data for this compound derivatives were found, the activities of related quinoline compounds suggest promising avenues for research. The introduction of the 2,8-dimethyl substituents may enhance efficacy or alter selectivity compared to the parent compounds.

Antimalarial and Antiparasitic Activity

The 4,7-dichloroquinoline scaffold is the foundation of chloroquine. It is highly probable that derivatives of this compound, particularly those with basic amine side chains at the C4-position, will exhibit antimalarial properties. Research on other quinoline derivatives has shown potent activity against both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum.[2][9]

Anticancer Activity

Quinoline derivatives are widely investigated as anticancer agents, acting through various mechanisms such as kinase inhibition (EGFR, VEGFR), DNA intercalation, and apoptosis induction.[10][11][12] Studies on substituted 2-arylquinolines and 2-methyl-tetrahydroquinolines have demonstrated selective cytotoxicity against various cancer cell lines, including HeLa (cervical), PC3 (prostate), and MCF-7 (breast).[13][14] The lipophilicity and structural conformation imparted by the dimethyl groups could influence protein binding and cell permeability, making this an important area for screening.

Insecticidal Activity

Derivatives of 4,7-dichloroquinoline have shown significant larvicidal and pupicidal properties against mosquito vectors for malaria (Anopheles stephensi) and dengue (Aedes aegypti).[9] This suggests a potential dual-action application for this compound derivatives as both therapeutic agents and vector control agents.

Table 2: Biological Activity of Selected 4,7-Dichloroquinoline Derivatives (for Comparative Insight)

| Compound/Derivative | Target/Assay | Activity (IC₅₀ / LC₅₀) | Reference |

| 4,7-Dichloroquinoline derivative | P. falciparum (CQ-s) | IC₅₀: 6.7 nM | [9] |

| 4,7-Dichloroquinoline derivative | P. falciparum (CQ-r) | IC₅₀: 8.5 nM | [9] |

| Morita-Baylis-Hillman Adduct of 4,7-dichloroquinoline | HL-60 (Leukemia) cells | IC₅₀: 4.60 µmol L⁻¹ | [14] |

| 4,7-Dichloroquinoline derivative | A. stephensi larvae (I) | LC₅₀: 4.408 µM/mL | [9] |

| 4,7-Dichloroquinoline derivative | A. aegypti larvae (I) | LC₅₀: 5.016 µM/mL | [9] |

Experimental Protocols

The following are generalized protocols based on standard procedures for quinoline synthesis and derivatization.[5][6][15] Researchers should optimize these conditions for the specific 2,8-dimethyl substituted analogue.

Protocol 5.1: Synthesis of 7-Chloro-4-hydroxy-2,8-dimethylquinoline

-

Step A (Condensation): In a round-bottom flask, combine equimolar amounts of 3-chloro-2,6-dimethylaniline and diethyl ethoxymethylenemalonate. Heat the mixture, typically on a steam bath, for 1-2 hours. The evolved ethanol can be allowed to escape. The crude product is often used directly in the next step.

-

Step B (Cyclization): In a flask equipped with a reflux condenser, heat a high-boiling solvent (e.g., diphenyl ether) to approximately 250°C. Cautiously add the product from Step A to the hot solvent. Maintain reflux for 1-2 hours. The cyclized product often precipitates upon cooling.

-

Step C (Hydrolysis & Decarboxylation): Suspend the crude cyclized ester in an aqueous solution of sodium hydroxide (e.g., 10%). Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis. Cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid acid and heat it in a high-boiling solvent (e.g., diphenyl ether) to effect decarboxylation, yielding 7-chloro-4-hydroxy-2,8-dimethylquinoline.

Protocol 5.2: Chlorination to this compound

-

To a flask, add 7-chloro-4-hydroxy-2,8-dimethylquinoline and an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.

-

Heat the mixture to reflux (approx. 100-110°C) for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously pour the residue onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain the purified this compound.

Protocol 5.3: General Procedure for C4-Amination

-

In a sealed vessel, dissolve this compound in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

-

Add 1.0 to 1.5 equivalents of the desired amine nucleophile.

-

An acid catalyst (e.g., HCl) or a base (e.g., K₂CO₃) may be required depending on the nucleophile.

-

Heat the mixture to a temperature ranging from 80°C to 150°C, depending on the reactivity of the amine.

-

Monitor the reaction by TLC. Upon completion, cool the mixture.

-

If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue using column chromatography or recrystallization.

Workflow and Future Outlook

The development of novel drugs from the this compound core would follow a standard drug discovery workflow. The potential for this scaffold is significant, but requires systematic exploration.

Caption: A typical workflow for developing new therapeutic agents.

Future Directions:

-

Synthesis and Characterization: The immediate priority is the development and optimization of a reliable synthetic route to the this compound core and the full spectroscopic characterization of this compound.

-

Library Development: Creation of a diverse library of C4-substituted derivatives is essential for exploring the full therapeutic potential.

-

Biological Screening: The synthesized library should be screened against a wide range of biological targets, including cancer cell lines, various strains of Plasmodium falciparum, and other pathogenic microbes.

-

Computational Studies: Molecular modeling and docking studies can help elucidate the mechanism of action and guide the design of more potent and selective derivatives.[13]

Conclusion

The this compound core represents an intriguing but underexplored scaffold in medicinal chemistry. By leveraging the well-established chemistry of the parent 4,7-dichloroquinoline system, this guide provides a clear roadmap for the synthesis, derivatization, and biological evaluation of its derivatives. The addition of the 2,8-dimethyl groups offers a promising strategy to modulate physicochemical properties and biological activity, potentially leading to the discovery of novel therapeutic agents for malaria, cancer, and other diseases. Further research in this area is highly warranted.

References

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benthamscience.com [benthamscience.com]

- 5. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum [chemicalbook.com]

- 9. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]

- 11. neuroquantology.com [neuroquantology.com]

- 12. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. scielo.br [scielo.br]

- 15. benchchem.com [benchchem.com]

Unveiling 4,7-Dichloro-2,8-dimethylquinoline: A Technical Guide for Chemical Researchers

Introduction

4,7-Dichloro-2,8-dimethylquinoline is a halogenated and methylated derivative of the quinoline heterocyclic system. While this specific compound is commercially available for research purposes, detailed literature on its discovery, synthesis, and biological activity is sparse. This guide provides a comprehensive overview based on established principles of quinoline chemistry, offering a plausible synthetic route, and inferring potential biological significance from closely related analogues. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 21728-15-4 | [1] |

| Molecular Formula | C₁₁H₉Cl₂N | [1] |

| Molecular Weight | 226.1 g/mol | [1] |

Proposed Synthesis

The proposed synthesis would begin with the reaction of 3-chloro-2-methylaniline with acetylacetone to form the intermediate, 4-hydroxy-7-chloro-2,8-dimethylquinoline. Subsequent chlorination of the hydroxyl group would yield the final product.

Experimental Protocol

Step 1: Synthesis of 4-hydroxy-7-chloro-2,8-dimethylquinoline

-

To a solution of 3-chloro-2-methylaniline (1 mole equivalent) in a suitable solvent such as ethanol, add acetylacetone (1.1 mole equivalents).

-

Slowly add a catalytic amount of a strong acid, for example, concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.

-

The resulting precipitate, 4-hydroxy-7-chloro-2,8-dimethylquinoline, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

-

In a round-bottom flask, suspend the dried 4-hydroxy-7-chloro-2,8-dimethylquinoline (1 mole equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood due to the hazardous nature of POCl₃.

-

After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as sodium hydroxide solution, until the product precipitates.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.

Potential Biological Significance

The biological activity of this compound has not been extensively characterized. However, the quinoline scaffold is a well-known pharmacophore present in numerous therapeutic agents. The biological activities of structurally related compounds can provide insights into the potential applications of this molecule.

Quinoline derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. The parent compound, 4,7-dichloroquinoline, is a key intermediate in the synthesis of several antimalarial drugs, including chloroquine and hydroxychloroquine. The introduction of methyl groups on the quinoline ring can modulate the lipophilicity and steric properties of the molecule, potentially influencing its biological activity and target specificity. It has been noted that this compound may have utility in the synthesis of novel pesticides.[2]

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

General Workflow for Novel Compound Evaluation

References

Theoretical Examination of 4,7-Dichloroquinoline: A Technical Overview

Disclaimer: No direct theoretical or experimental studies specifically investigating 4,7-dichloro-2,8-dimethylquinoline were identified in the available literature. This document instead provides a comprehensive technical guide on the closely related and extensively studied compound, 4,7-dichloroquinoline . The data and methodologies presented herein pertain to 4,7-dichloroquinoline and should be considered as a valuable reference for researchers and scientists in the field of drug development, offering insights into a structurally similar molecule.

Molecular Structure and Properties

4,7-Dichloroquinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₅Cl₂N.[1][2][3] It serves as a crucial intermediate in the synthesis of several antimalarial drugs.[4][5][6] The structural and electronic properties of 4,7-dichloroquinoline have been elucidated through various experimental and computational methods.

Table 1: Computed Molecular Identifiers and Properties for 4,7-Dichloroquinoline

| Property | Value | Reference |

| IUPAC Name | 4,7-dichloroquinoline | [1] |

| Molecular Formula | C₉H₅Cl₂N | [1][2][3] |

| Molecular Weight | 198.05 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1Cl)Cl | [1] |

| InChI | InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | [1][7] |

| InChIKey | HXEWMTXDBOQQKO-UHFFFAOYSA-N | [1][7] |

Crystallographic Data

The solid-state structure of 4,7-dichloroquinoline has been determined by single-crystal X-ray diffraction.[4][8][9] The compound crystallizes in a monoclinic system with two molecules in the asymmetric unit.[4][8][9] Both molecules are essentially planar.[8][9]

Table 2: Crystal Data and Structure Refinement for 4,7-Dichloroquinoline

| Parameter | Value | Reference |

| Empirical Formula | C₉H₅Cl₂N | [4] |

| Formula Weight | 198.04 | [4] |

| Temperature | 123 K | [4] |

| Wavelength | 1.54178 Å | [4] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/n | [4] |

| a | 18.2243 (17) Å | [4] |

| b | 3.8253 (5) Å | [4] |

| c | 23.622 (3) Å | [4] |

| β | 96.61 (1)° | [4] |

| Volume | 1635.8 (4) ų | [4] |

| Z | 8 | [4] |

| Density (calculated) | 1.608 Mg/m³ | [4] |

| Absorption Coefficient | 6.59 mm⁻¹ | [4] |

| F(000) | 800 | [4] |

Experimental and Computational Protocols

4,7-Dichloroquinoline can be synthesized from 3-chloroaniline.[6] Recrystallization from hexane or similar hydrocarbon solvents is an effective method to purify the compound by removing impurities such as 4,5-dichloroquinoline.[4] In a typical procedure, commercially available 4,7-dichloroquinoline is dissolved in hot hexanes, and the solution is slowly cooled to room temperature to yield long, colorless needles.[4]

Single-crystal X-ray diffraction data for 4,7-dichloroquinoline was collected on an Oxford Diffraction Xcalibur Ruby Gemini diffractometer using Cu Kα radiation.[4] The structure was solved using direct methods and refined by full-matrix least-squares on F².[4][8][9]

The vibrational properties of 4,7-dichloroquinoline have been investigated using Fourier-transform infrared (FT-IR) and Raman spectroscopy.[8][10] These experimental studies are often complemented by theoretical calculations to aid in the assignment of vibrational modes.[8] The NIST Chemistry WebBook provides access to IR, mass, and UV/Visible spectra for this compound.[2][3]

Density Functional Theory (DFT) is a commonly employed computational method to investigate the electronic structure and properties of 4,7-dichloroquinoline and its derivatives.[5][10][11][12] The B3LYP functional with the 6-311++G(d,p) basis set has been used for geometry optimization and vibrational frequency calculations.[13] Time-dependent DFT (TD-DFT) is utilized to predict electronic absorption spectra.[14]

Theoretical Analysis Workflow

The following diagram illustrates a general workflow for the theoretical analysis of a small molecule like 4,7-dichloroquinoline, based on the methodologies cited in the literature.

Biological Activity

While this document focuses on theoretical studies, it is noteworthy that 4,7-dichloroquinoline and its derivatives exhibit significant biological activities. They are known for their antimalarial properties and have been investigated for their insecticidal effects against mosquito vectors of diseases like malaria and dengue.[12][15][16][17] Computational studies, such as molecular docking, are often used to investigate the potential molecular targets and mechanisms of action of these compounds.[12][17]

References

- 1. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline, 4,7-dichloro- [webbook.nist.gov]

- 3. Quinoline, 4,7-dichloro- [webbook.nist.gov]

- 4. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 7. 4,7-Dichloroquinoline(86-98-6) IR Spectrum [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Unravelling the Chemistry of the [Cu(4,7-Dichloroquinoline)2Br2]2 Dimeric Complex through Structural Analysis: A Borderline Ligand Field Case [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 15. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4,7-Dichloro-2,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dichloro-2,8-dimethylquinoline is a halogenated quinoline derivative. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of related compounds, highlighting its potential in drug discovery and development. The structural features of this compound, specifically the chlorine substituents at the 4 and 7 positions and the methyl groups at the 2 and 8 positions, make it a valuable intermediate for the synthesis of novel therapeutic agents. It is particularly explored in the development of antimalarial, anticancer, and antimicrobial drugs, as well as for the design of new kinase inhibitors.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value |

| Molecular Weight | 226.1 g/mol |

| Molecular Formula | C₁₁H₉Cl₂N |

| CAS Number | 21728-15-4 |

| Canonical SMILES | CC1=C(C=CC2=C1N=C(C=C2Cl)C)Cl |

| Physical Description | Solid (predicted) |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

Synthesis of this compound

The synthesis of this compound can be achieved through a modification of the Combes quinoline synthesis. This classic reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. For the target molecule, 3-chloro-2-methylaniline would be the appropriate aniline derivative, and acetylacetone serves as the β-diketone. An alternative and more direct approach for related dichlorinated quinolines involves the reaction of a substituted aniline with malonic acid in the presence of phosphorus oxychloride.

Proposed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the related compound 2,4-dichloro-7,8-dimethylquinoline.

Materials:

-

3-Chloro-2-methylaniline

-

Malonic acid

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

5 M Sodium hydroxide (NaOH) solution

-

Hexane

-

Ethyl acetate (EtOAc)

-

Dimethyl sulfoxide (DMSO) for recrystallization (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-2-methylaniline (10 mmol) and malonic acid (10 mmol).

-

Carefully add phosphorus oxychloride (30 ml) to the mixture.

-

Heat the reaction mixture to reflux with constant stirring for 5 hours.

-